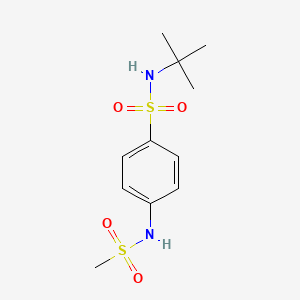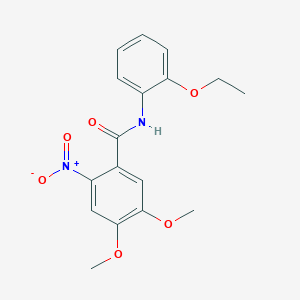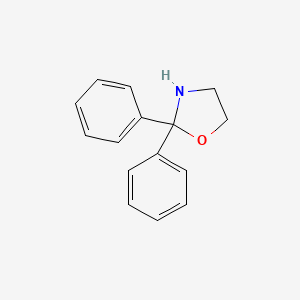
N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a tert-butyl group and a methanesulfonamide group attached to a benzene ring, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE typically involves the reaction of benzsulfamide with tert-butylamine in the presence of a catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The process can be scaled up for industrial production, making it feasible for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkoxides and enolates are employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets include bacterial enzymes involved in DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with antibacterial properties.
N-Butyl-Benzenesulfonamide: Used in similar applications but with different structural features.
Uniqueness
N-TERT-BUTYL-4-METHANESULFONAMIDOBENZENE-1-SULFONAMIDE is unique due to the presence of both tert-butyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
N-tert-butyl-4-(methanesulfonamido)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-11(2,3)13-19(16,17)10-7-5-9(6-8-10)12-18(4,14)15/h5-8,12-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZMSASFTYVNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide](/img/structure/B5864545.png)
![4-isopropoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5864553.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)
![2-FURYL(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PIPERIDINO)METHANONE](/img/structure/B5864579.png)
![2-[(3-chlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5864581.png)


![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)
![ETHYL 2-{[(2-METHYL-3-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5864616.png)

![1-{4-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B5864634.png)
![9-tert-butyl-3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5864641.png)
